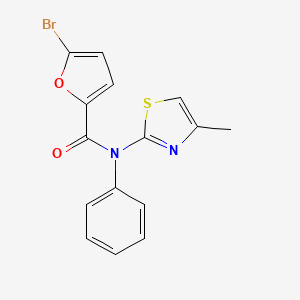
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide, also known as BMTF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. It also exhibits anti-tubercular and anti-bacterial effects by inhibiting the activity of mycobacterial enzymes and disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has been found to exhibit significant biochemical and physiological effects, including the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and inhibition of mycobacterial enzymes. Moreover, it has also been shown to exhibit antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is its ability to exhibit significant anti-inflammatory and anti-cancer effects at low concentrations. Moreover, it has also been found to possess anti-tubercular and anti-bacterial properties, making it a potential candidate for the development of new antibiotics. However, one of the main limitations of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is its poor solubility in water, which could hinder its application in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide, including the development of novel therapeutics for the treatment of various diseases, the investigation of its potential as an antibiotic, and the exploration of its mechanism of action. Moreover, further studies could also focus on improving its solubility in water and exploring its potential for use in other fields of scientific research.
Conclusion:
In conclusion, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics. Moreover, it has also been shown to possess anti-tubercular and anti-bacterial properties, which could be useful in the development of new antibiotics. Further studies are needed to explore its full potential and to develop new applications for this promising chemical compound.
Métodos De Síntesis
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-nitrophenyl furan-2-carboxylate with thiosemicarbazide, followed by reduction and bromination. This method has been validated through various studies and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics. Moreover, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide has also been shown to possess anti-tubercular and anti-bacterial properties, which could be useful in the development of new antibiotics.
Propiedades
IUPAC Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-10-9-21-15(17-10)18(11-5-3-2-4-6-11)14(19)12-7-8-13(16)20-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXRBSSUNHCSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylfuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)
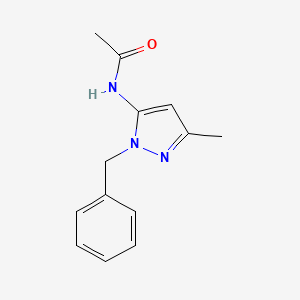
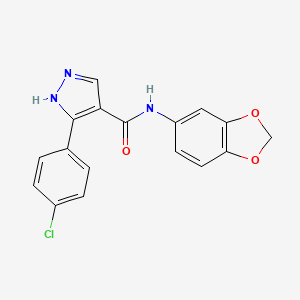
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
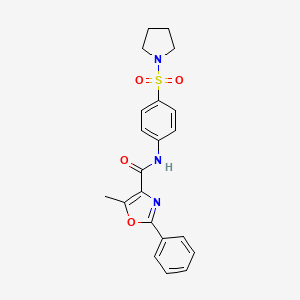
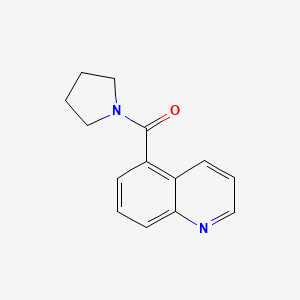
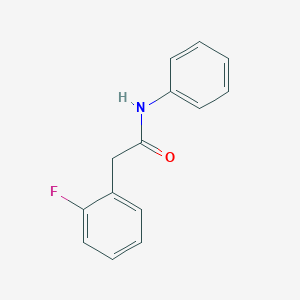
![2,3-Dihydroindol-1-yl-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7476683.png)
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)
![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)


![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)